molecular formula C14H8F3NO5S B13547039 3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione

3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione

Cat. No.: B13547039
M. Wt: 359.28 g/mol
InChI Key: NIIXENNCZUYNEW-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a benzoxathiazine ring system. The presence of the trifluoromethoxy group imparts significant electron-withdrawing characteristics, making this compound highly reactive and useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione typically involves multiple steps, starting with the preparation of the trifluoromethoxyphenyl precursor. This precursor is then subjected to cyclization reactions to form the benzoxathiazine ring system. Common reagents used in these reactions include trifluoromethoxyphenylboronic acid and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s binding affinity to these targets, leading to various biochemical and physiological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of 3-[4-(Trifluoromethoxy)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione lies in its specific combination of the trifluoromethoxy group and the benzoxathiazine ring system. This combination imparts distinct electronic and steric properties, making it highly versatile and effective in various chemical and biological applications .

Properties

Molecular Formula

C14H8F3NO5S

Molecular Weight

359.28 g/mol

IUPAC Name

2,2-dioxo-3-[4-(trifluoromethoxy)phenyl]-1,2λ6,3-benzoxathiazin-4-one

InChI

InChI=1S/C14H8F3NO5S/c15-14(16,17)22-10-7-5-9(6-8-10)18-13(19)11-3-1-2-4-12(11)23-24(18,20)21/h1-8H

InChI Key

NIIXENNCZUYNEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S(=O)(=O)O2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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